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Izorlisib (CH5132799) is a selective class I PI3K inhibitor investigated as a potential anti-cancer agent [1].

The table below summarizes its published inhibitory activity (IC50) against key PI3K family members and

the mTOR kinase from in vitro assays [1] [2].

Target IC50 (nM) Notes

PI3Kα (wild-type) 14 Primary target [1] [2]

PI3Kα (H1047R mutant) 5.6 Common oncogenic mutation [1]

PI3Kα (E545K mutant) 6.7 Common oncogenic mutation [1]

PI3Kγ 36 [1] [2]

PI3Kβ 120 [1] [2]

PI3Kδ 500 [1] [2]

mTOR 1,600 (1.6 μM); Over 100-fold less potent than for PI3Kα [1]

PI3KC2β 5,300 (5.3 μM); Class II PI3K, minimal inhibition [1]

Key Preclinical Findings:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s548364?utm_src=pdf-body
https://www.smolecule.com/products/s548364?utm_src=pdf-interest
https://www.smolecule.com/products/s548364?utm_src=pdf-body
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=7743
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=7743
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=7743
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=7743
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=7743
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.medchemexpress.com/izorlisib.html?srsltid=AfmBOorWLvPMGcdAZgTsNVYVH9n6MPkh3N1_SK0xfaHtbRAiCjw4KMb_
https://www.smolecule.com/products/s548364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


High Selectivity: Izorlisib is highly selective for class I PI3Ks, particularly PI3Kα and its common

oncogenic mutants, over class II PI3Ks, class III PI3Ks (Vps34), and mTOR (over 100-fold selectivity)
[1].

ATP-Competitive: The compound binds to the ATP-binding site of the kinase, indicating a
competitive mode of inhibition [1].

Anti-proliferative Activity: It has shown superior antiproliferative activity in a panel of 60 tumor cell
lines [1].

In Vivo Efficacy: In mouse models, Izorlisib administration led to tumor regression and suppressed
key effectors in the PI3K pathway (Akt, S6K, S6) [1].

Key Experimental Protocols for PI3K Inhibitors

To contextualize Izorlisib data, here are standard methodologies used to generate the cited experimental data

[1]:

In Vitro Kinase Assays: These measure a compound's ability to directly inhibit the enzymatic activity

of purified PI3K proteins. Results are expressed as the half-maximal inhibitory concentration (IC50).
Cell Proliferation Assays: Tumor cell lines are cultured and exposed to increasing concentrations of

the inhibitor. Cell viability is measured after a set time (e.g., 72 hours) to determine the compound's
anti-proliferative IC50.

Western Blot Analysis: Used to confirm target engagement and pathway modulation in cells or
tumor tissues. This method detects changes in phosphorylation levels of key pathway components

(e.g., AKT, S6) after treatment.
In Vivo Xenograft Studies: Mouse models implanted with human tumor cells are treated with the

compound or a control. Tumor volume is measured over time to assess efficacy, and tumor samples
are analyzed via Western Blot to confirm pharmacodynamic effects.

The PI3K Inhibitor Landscape in Breast Cancer

While Izorlisib is not approved, understanding the clinical landscape helps benchmark its potential. Several

PI3K pathway inhibitors are approved for HR+/HER2- advanced breast cancer (ABC), often used with

endocrine therapy like fulvestrant [3] [4] [5].
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The search reveals key clinical strategies [4] [5] [6]:

Isoform-Selective Inhibition: Targeting PI3Kα alone (e.g., Alpelisib) is an established strategy for

tumors with PI3KCA mutations [5].
Dual PI3K/mTOR Inhibition: Simultaneously targeting multiple nodes in the pathway (e.g.,

Gedatolisib) is being explored in clinical trials to overcome resistance and achieve more durable
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responses [4].

Combination Therapies: PI3K inhibitors are often combined with other agents, such as endocrine
therapy (fulvestrant) and CDK4/6 inhibitors (palbociclib), to target multiple cancer growth pathways

simultaneously [4].

Interpretation and Research Outlook

As an investigational agent, Izorlisib's position is not yet defined. Its high selectivity for PI3Kα is similar to

the approved drug Alpelisib, which may offer a favorable toxicity profile compared to less selective

inhibitors [3] [5]. However, the clinical success of Gedatolisib suggests that broader inhibition of the PAM

pathway can also be a highly effective strategy [4].

A comprehensive cost-effectiveness analysis for Izorlisib would only be possible with data from late-stage

clinical trials, which are not available. Such an analysis would need to weigh its price, clinical efficacy (e.g.,

progression-free survival), and safety profile against other approved and emerging treatments.
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effectiveness-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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